1-Butyl-2-(methoxymethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-(methoxymethyl)aziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-2-(methoxymethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of an alkene with a primary amine under basic conditions, facilitated by an electrogenerated dication . This method allows for the transformation of unactivated alkenes into aziridines, expanding the scope of accessible N-alkyl aziridine products.
Industrial Production Methods: Industrial production of aziridines typically involves the use of high-energy electrophilic nitrogen reagents or nitrene precursors. These reagents serve as both the stoichiometric oxidant and the nitrogen source, enabling the formation of aziridines from alkenes . The process often requires careful control of reaction conditions to ensure the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-2-(methoxymethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that produce a variety of amine derivatives.
Substitution Reactions: The compound can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions are diverse amine derivatives, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-(methoxymethyl)aziridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Butyl-2-(methoxymethyl)aziridine primarily involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of aziridinium ions that readily undergo nucleophilic attack . This reactivity is harnessed in various synthetic applications to create complex amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure but have different substituents, leading to variations in reactivity and applications.
Uniqueness: The presence of the butyl and methoxymethyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for targeted synthetic applications .
Eigenschaften
CAS-Nummer |
678965-66-7 |
---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
1-butyl-2-(methoxymethyl)aziridine |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-9-6-8(9)7-10-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
LNPLSHKFVZUTFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC1COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.